

# Long-term storage and handling of Z-LEVD-FMK stock solutions

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## Compound of Interest

Compound Name: Z-LEVD-FMK

Cat. No.: B12395847

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## Application Notes and Protocols for Z-LEVD-FMK

### Long-term Storage and Handling of Z-LEVD-FMK Stock Solutions

#### Introduction

**Z-LEVD-FMK** is a cell-permeable, irreversible inhibitor of caspase-4, an enzyme involved in the inflammatory response and ER stress-induced apoptosis.[1][2][3] It can also inhibit other caspases, such as caspase-3, at higher concentrations.[3] Due to its role in modulating critical cellular pathways, **Z-LEVD-FMK** is a valuable tool for researchers studying apoptosis, inflammation, and neurodegenerative diseases. Proper storage and handling of **Z-LEVD-FMK** stock solutions are crucial to maintain its stability and ensure experimental reproducibility. These application notes provide detailed protocols and guidelines for the long-term storage and handling of **Z-LEVD-FMK**.

## Data Presentation

Table 1: Recommended Storage Conditions for **Z-LEVD-FMK**

Form	Storage Temperature	Duration of Stability	Recommended Solvent
Powder	-20°C	3 years[1][2][4]	N/A
4°C	2 years[1][2]	N/A	
In Solvent	-80°C	6 months[1][5] to 1 year[4]	DMSO[1][2][6]
-20°C	1 month[1][2]	DMSO	

Table 2: Solubility of **Z-LEVD-FMK** in DMSO

Concentration (mg/mL)	Molar Concentration (mM)	Notes
125	191.51	May require sonication.[1][2] It is recommended to use fresh, anhydrous DMSO as the compound is hygroscopic.[1][2]

## Experimental Protocols

### Protocol 1: Reconstitution of **Z-LEVD-FMK** Powder

- **Pre-equilibration:** Before opening, allow the vial of **Z-LEVD-FMK** powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the powder.
- **Solvent Addition:** Add the appropriate volume of fresh, anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
- **Dissolution:** Gently vortex the vial to dissolve the powder completely. If needed, sonicate the solution for a short period to aid dissolution.[1][2]
- **Aliquoting:** To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][7]

- Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[\[1\]](#)[\[2\]](#)

#### Protocol 2: Caspase-3/7 Activity Assay Using **Z-LEVD-FMK** as an Inhibitor

This protocol describes a general procedure for measuring caspase-3/7 activity in cells treated with an apoptosis inducer, using **Z-LEVD-FMK** as a negative control.

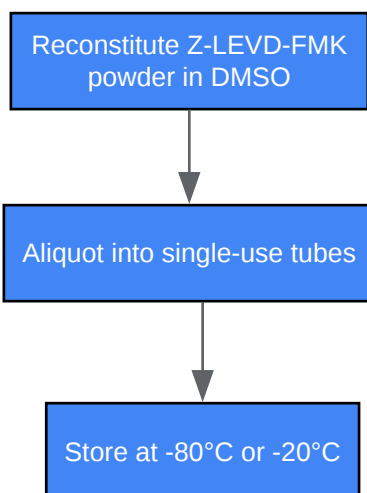
- Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
- Cell Treatment:
  - Treat cells with an apoptosis-inducing agent (e.g., staurosporine, etoposide) at a predetermined concentration and for a specific duration.
  - For the inhibitor control group, pre-incubate cells with **Z-LEVD-FMK** (e.g., 20-50 µM) for 1-2 hours before adding the apoptosis-inducing agent.
  - Include an untreated control group (vehicle only) and a vehicle control group for the inhibitor.
- Assay Procedure (using a fluorometric substrate like Ac-DEVD-AMC):
  - Prepare the caspase-3/7 assay buffer containing the fluorogenic substrate according to the manufacturer's instructions.
  - After treatment, lyse the cells directly in the wells by adding the assay buffer.
  - Incubate the plate at 37°C for 1-2 hours, protected from light.
  - Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
- Data Analysis:
  - Subtract the background fluorescence (from wells with no cells) from all readings.

- Normalize the fluorescence intensity of the treated samples to the protein concentration of each well, if necessary.
- Compare the caspase activity in the presence and absence of **Z-LEVD-FMK** to determine the extent of inhibition.

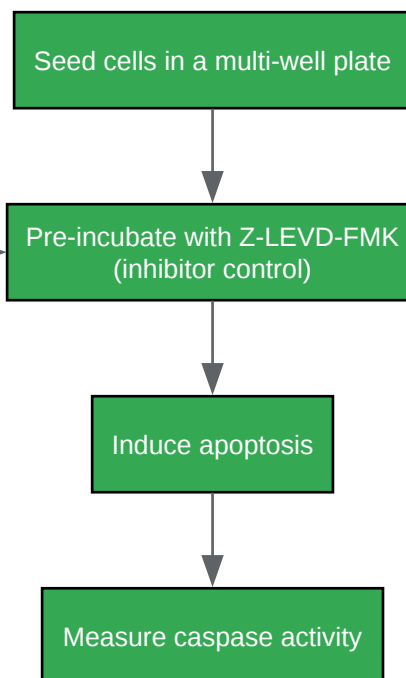
## Mandatory Visualization

### Experimental Workflow for Z-LEVD-FMK

#### Stock Solution Preparation

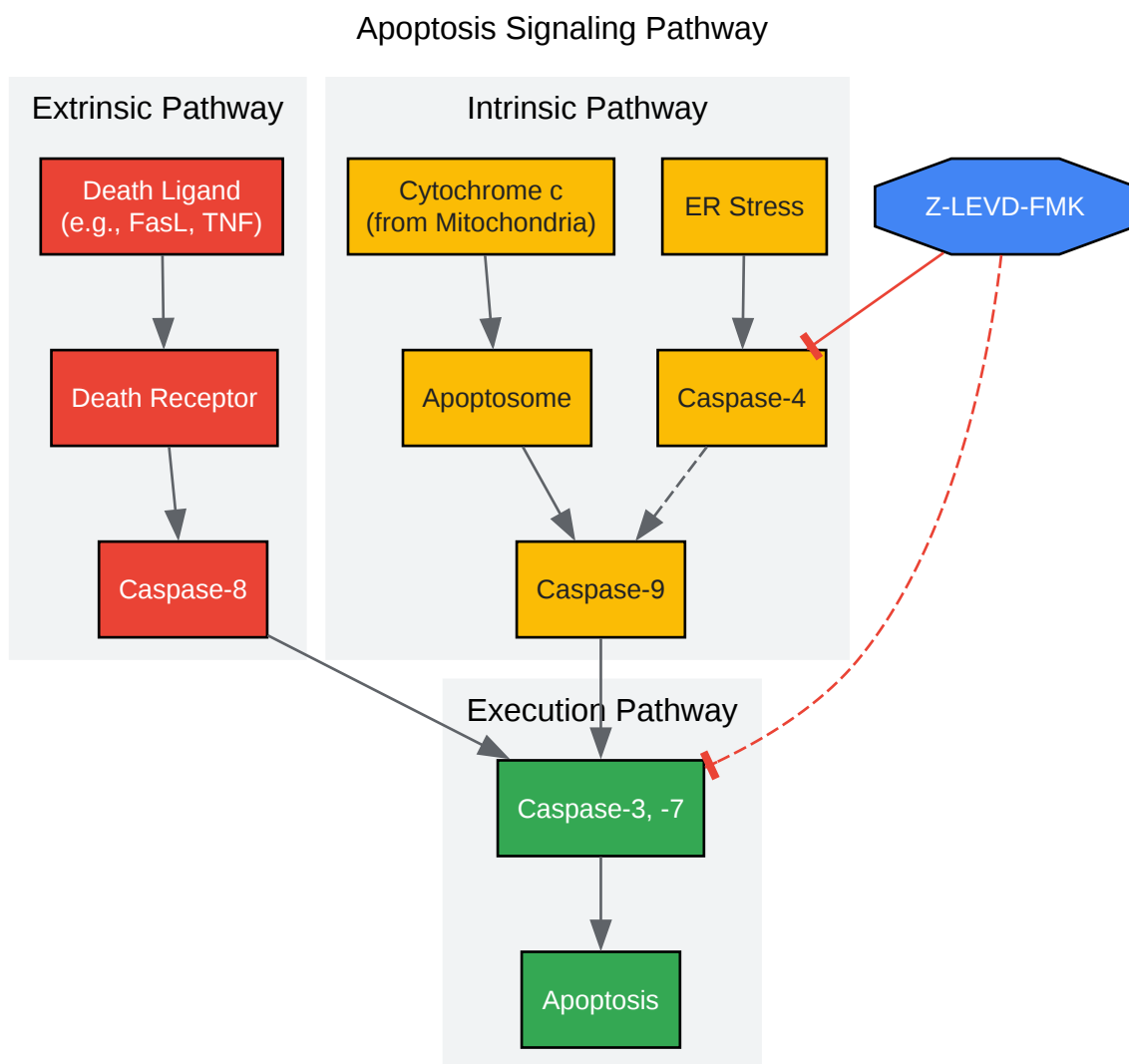


#### Cell-Based Assay



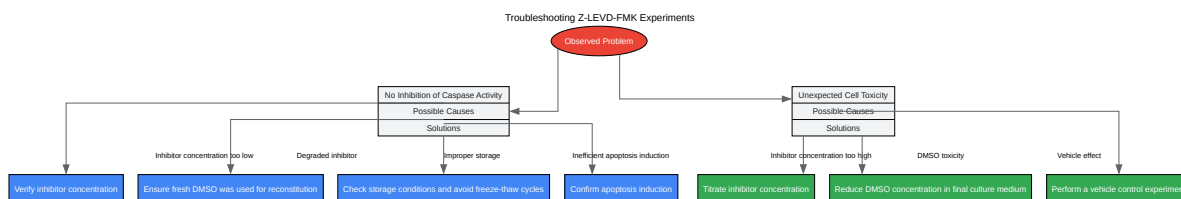
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Caption: Workflow for preparing and using **Z-LEVD-FMK**.



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Caption: Role of caspases in apoptosis pathways.



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Caption: Troubleshooting guide for **Z-LEVD-FMK**.

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